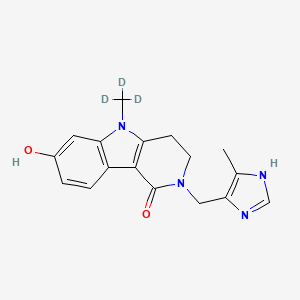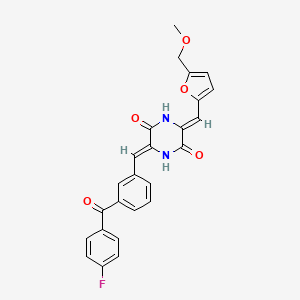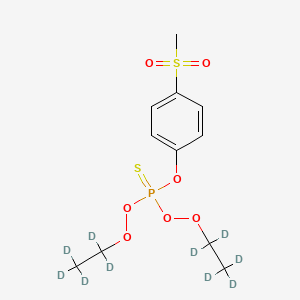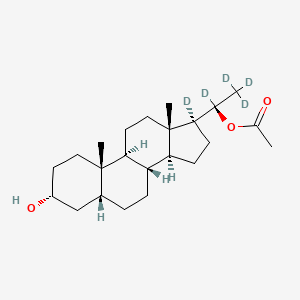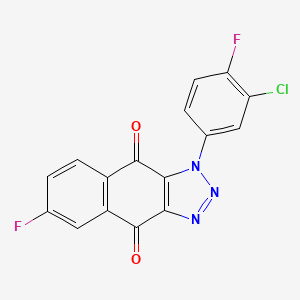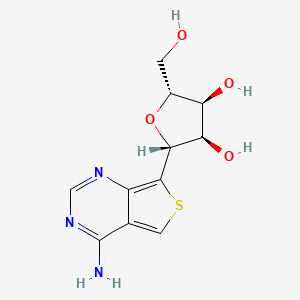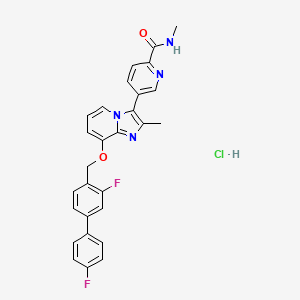
Iyptngytr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iyptngytr is a deamidation-sensitive peptide derived from Trastuzumab, a monoclonal antibody used in cancer treatment. This compound is primarily utilized for monitoring the metabolism of Trastuzumab in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iyptngytr is synthesized through the deamidation of Trastuzumab. The process involves subjecting Trastuzumab to various stress conditions such as pH changes, heat, and oxidative stress. The intact monoclonal antibody samples are digested with trypsin at 37°C for 4 hours following reduction, alkylation, and buffer exchange steps .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis of Trastuzumab followed by controlled deamidation processes. The peptide is then isolated and purified using techniques such as liquid chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Iyptngytr undergoes deamidation reactions, which involve the conversion of asparagine residues to aspartic acid or iso-aspartic acid. This reaction can occur both in vitro and in vivo .
Common Reagents and Conditions
The deamidation of this compound is facilitated by reagents such as trypsin and specific buffer solutions. The reaction conditions include controlled pH, temperature, and oxidative environments .
Major Products Formed
The major products formed from the deamidation of this compound are aspartic acid and iso-aspartic acid derivatives. These products are used to monitor the metabolic pathways of Trastuzumab .
Applications De Recherche Scientifique
Iyptngytr has several scientific research applications, including:
Chemistry: Used as a marker for studying the stability and degradation of monoclonal antibodies.
Biology: Helps in understanding the metabolic pathways of therapeutic antibodies.
Medicine: Utilized in pharmacokinetic studies to monitor the in vivo metabolism of Trastuzumab.
Industry: Employed in the quality control of biopharmaceutical products .
Mécanisme D'action
Iyptngytr exerts its effects through the deamidation of asparagine residues in Trastuzumab. This process alters the structure and function of the antibody, allowing researchers to monitor its metabolic pathways. The molecular targets involved in this mechanism include the complementarity-determining regions of Trastuzumab .
Comparaison Avec Des Composés Similaires
Similar Compounds
IYPTDGYTR: Another deamidation product of Trastuzumab.
IYPTisoDGYTR: An iso-aspartic acid isomer formed during deamidation.
Uniqueness
Iyptngytr is unique due to its specific role in monitoring the metabolism of Trastuzumab. Unlike other deamidation products, this compound provides a precise marker for studying the stability and degradation of therapeutic antibodies .
Propriétés
Formule moléculaire |
C49H73N13O15 |
|---|---|
Poids moléculaire |
1084.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C49H73N13O15/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-/m0/s1 |
Clé InChI |
WQWLVFWIZHYUJC-ROJRYPEQSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


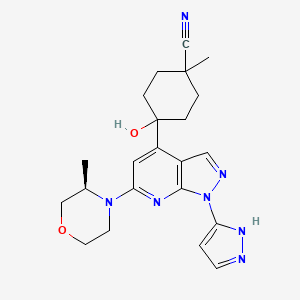
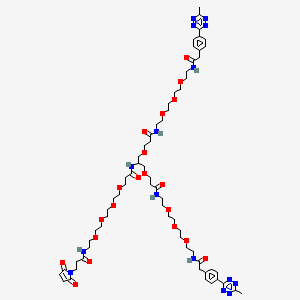
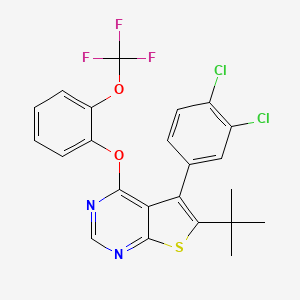


![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
